molecular formula C19H21FN4O3 B2691730 1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1796966-70-5

1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2691730
CAS No.: 1796966-70-5
M. Wt: 372.4
InChI Key: GALSFQMKBWNPBD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture combining pyrrolidine and tetrahydropyranopyrazole heterocyclic systems, linked via a carboxamide group. Such a structure is often designed to interact with specific enzymatic targets. Researchers may investigate this compound as a key intermediate in synthetic pathways or as a potential candidate for screening against various biological targets. Its complex structure suggests potential for high selectivity and potency. This product is provided with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity for critical research applications. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-23-17-6-7-27-11-15(17)16(22-23)9-21-19(26)12-8-18(25)24(10-12)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALSFQMKBWNPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor and anti-inflammatory effects, and summarizes relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22FN3O3\text{C}_{18}\text{H}_{22}\text{FN}_3\text{O}_3

This compound features a fluorophenyl group, a tetrahydropyrano moiety linked to a pyrazole , and a pyrrolidine carboxamide structure which collectively contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • In vitro studies demonstrated that derivatives of pyrazole exhibit IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines such as HCT116 and A549 .
  • The compound was evaluated for its ability to induce apoptosis in cancer cells, with promising results indicating that it may inhibit tumor growth through multiple mechanisms.
Compound Cell Line IC50 (µM) Mechanism of Action
1HCT1160.39Aurora-A kinase inhibition
2A54926Induction of apoptosis
3MCF-70.46Cell cycle arrest at SubG1/G1 phase

Anti-inflammatory Effects

Research has also indicated that pyrazole compounds possess anti-inflammatory properties. The compound's structure allows it to interact with various inflammatory pathways:

  • Studies have reported that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • The anti-inflammatory activity is often assessed through the measurement of cytokine levels in treated cells compared to controls.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the interaction of this compound with target proteins involved in cancer progression and inflammation:

  • The carbonyl oxygen atom in the compound is capable of forming hydrogen bonds with amino acids in the active sites of target proteins, enhancing its binding affinity .
  • Density functional theory (DFT) analysis has provided insights into the electronic properties and stability of the compound .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Anticancer Activity : A derivative similar to the compound was tested against multiple cancer cell lines and showed significant cytotoxicity with an IC50 value of 0.01 µM against MCF7 cells .
  • Inflammation Model : In a murine model of inflammation, a related pyrazole derivative reduced paw edema significantly compared to untreated controls, indicating potential therapeutic effects in inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on Solubility

  • The methoxybenzyl group in ’s compound likely enhances aqueous solubility compared to the hydrophobic tetrahydropyrano-pyrazole system in the main compound .
  • The pyridine substituent in ’s analog may offer intermediate solubility due to its basic nitrogen .

Metabolic Stability

  • The fused bicyclic system in the main compound could reduce oxidative metabolism compared to simpler heterocycles (e.g., thiadiazole in ) .

Target Selectivity

  • Thiadiazole-containing analogs () may target enzymes requiring electron-deficient binding sites, whereas pyrano-pyrazole systems (main compound) could favor hydrophobic pockets .

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